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Introduction

Vidofludimus (IMU-838) is an orally administered, second-generation small molecule drug
candidate under development by Immunic Therapeutics for the treatment of chronic
inflammatory and autoimmune diseases, with a primary focus on multiple sclerosis (MS).[1] It
represents a novel therapeutic approach by uniquely combining two distinct mechanisms of
action: the inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the
nuclear receptor related 1 (Nurrl).[1][2] This dual functionality positions Vidofludimus to not
only exert anti-inflammatory and antiviral effects but also to potentially offer direct
neuroprotection, addressing a critical unmet need in the management of progressive forms of
MS.[3]

Discovery and Development

Immunic Therapeutics acquired the immunology programs, including Vidofludimus (then
known as IMU-838), from 4SC AG in 2016.[1] Since then, Immunic has advanced the
compound through a comprehensive development program, including preclinical studies and
multiple clinical trials. Vidofludimus calcium is the salt form of the active moiety,
vidofludimus.[2]

Mechanism of Action
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Vidofludimus operates through a dual mechanism of action, targeting both inflammation and
neurodegeneration.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Vidofludimus is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate
dehydrogenase (DHODH), with a reported IC50 of 160 nM.[1][4] DHODH is a key enzyme in
the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly
dividing cells, including activated T and B lymphocytes.[4][5] By inhibiting DHODH,
Vidofludimus depletes the intracellular pool of pyrimidines, leading to metabolic stress in
these highly active immune cells.[6] This selectively impairs their proliferation and reduces the
production of pro-inflammatory cytokines such as IL-17 and IFN-y, without causing broad
immunosuppression.[7][8][9] This targeted immunomodulation is a key differentiator from first-
generation DHODH inhibitors.[8]
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DHODH Inhibition Signaling Pathway
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Caption: DHODH Inhibition by Vidofludimus.
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Nuclear Receptor Related 1 (Nurrl) Activation

In addition to its immunomodulatory effects, Vidofludimus is a potent activator of the nuclear
receptor related 1 (Nurrl), a transcription factor crucial for the development, maintenance, and
survival of dopaminergic neurons.[2][10] Nurrl activation has been shown to exert
neuroprotective and anti-inflammatory effects within the central nervous system.[11][12] By
activating Nurrl, Vidofludimus may promote neuronal survival, reduce oxidative stress, and
enhance the myelination of neurons through the induction of brain-derived neurotrophic factor
(BDNF).[11][12] This mechanism is believed to contribute to the observed reduction in disability
progression in clinical trials.[12]
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Caption: Workflow for DHODH Inhibition Assay.

Cytokine Release from Activated Peripheral Blood
Mononuclear Cells (PBMCs)

o Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy
donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
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» Stimulation: PBMCs are stimulated with a mitogen such as Phytohaemagglutinin (PHA) or
Lipopolysaccharide (LPS) to induce activation and cytokine production. [7][13]* General
Protocol:

o Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with
fetal bovine serum.

o Cells are treated with varying concentrations of Vidofludimus for a specified pre-
incubation period.

o The cells are then stimulated with PHA or LPS and incubated for a period of time (e.g., 24-
48 hours). [7] 4. The cell culture supernatant is collected by centrifugation.

o The concentrations of cytokines of interest (e.g., IL-17, IFN-y, TNF-q, IL-6) in the
supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-
linked immunosorbent assay (ELISA). [7][13] 6. The IC50 for cytokine inhibition is
calculated from the dose-response curve.

» Controls: Unstimulated cells and stimulated cells treated with vehicle serve as negative and
positive controls, respectively.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://imux.com/wp-content/uploads/2021/06/ECTRIMS-2019-poster_IMU-838-FINAL-20190819.pdf
https://imux.com/immunic-presents-key-vidofludimus-calcium-data-at-the-40th-congress-of-ectrims-highlighting-its-therapeutic-potential-in-multiple-sclerosis/
https://www.benchchem.com/product/b1684499?utm_src=pdf-body
https://imux.com/wp-content/uploads/2021/06/ECTRIMS-2019-poster_IMU-838-FINAL-20190819.pdf
https://imux.com/wp-content/uploads/2021/06/ECTRIMS-2019-poster_IMU-838-FINAL-20190819.pdf
https://imux.com/immunic-presents-key-vidofludimus-calcium-data-at-the-40th-congress-of-ectrims-highlighting-its-therapeutic-potential-in-multiple-sclerosis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Foundational & Exploratory

Check Availability & Pricing

Cytokine Release Assay Workflow
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Caption: Workflow for Cytokine Release Assay.

Rat Experimental Autoimmune Encephalomyelitis (EAE)
Model

+ Animal Model: The Dark Agouti (DA) rat is a commonly used strain for inducing EAE, a
model that mimics many aspects of human multiple sclerosis. [14]* Induction of EAE: EAE is
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typically induced by immunization with a spinal cord homogenate or a specific myelin
antigen, such as myelin oligodendrocyte glycoprotein (MOG), emulsified in Complete
Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA). [14][15]* General Protocol:

o Female DA rats are immunized via subcutaneous injection with the prepared
encephalitogenic emulsion.

o Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale
of 0 to 5 or higher, reflecting the severity of paralysis (e.g., 0 = no signs, 1 = tail limpness,
2 = hind limb weakness, 3 = hind limb paralysis, etc.). [14] 3. Body weight is also
monitored daily as an indicator of disease progression.

o Treatment with Vidofludimus (administered orally, e.g., by gavage) or vehicle is initiated
upon the onset of clinical signs or prophylactically.

o The primary endpoint is the cumulative disease score over the course of the experiment.
Secondary endpoints can include body weight changes, histological analysis of the central
nervous system for inflammation and demyelination, and ex vivo analysis of immune cell
responses.

Controls: A vehicle-treated group and a positive control group (e.g., treated with another
immunomodulatory drug) are included in the study design.
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EAE Model Workflow
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Caption: Workflow for Rat EAE Model.

Conclusion

Vidofludimus (IMU-838) is a promising oral therapeutic candidate with a novel dual
mechanism of action that addresses both the inflammatory and neurodegenerative aspects of
multiple sclerosis. Its selective inhibition of DHODH offers a targeted approach to
immunomodaulation, while its activation of Nurrl presents a potential pathway for
neuroprotection. The comprehensive preclinical and clinical data gathered to date support its
continued development as a potential new treatment option for patients with MS and other
chronic inflammatory and autoimmune diseases. The ongoing Phase 3 ENSURE trials will be
critical in further defining the efficacy and safety profile of this innovative molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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